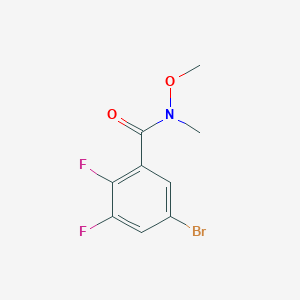
5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide
描述
5-Bromo-2,3-difluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H8BrF2NO2. It is a derivative of benzamide, a common organic compound, and has unique properties that make it useful in various biochemical and physiological studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 5-bromo-2,3-difluorobenzoyl chloride with N-methoxy-N-methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency .
化学反应分析
Types of Reactions
5-Bromo-2,3-difluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines and alcohols.
科学研究应用
5-Bromo-2,3-difluoro-N-methoxy-N-methylbenzamide has been used in a variety of scientific research applications:
Chemistry: As a building block in organic synthesis for creating more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism by which 5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-Bromo-5-fluoro-N-methylbenzamide
- 5-Bromo-2,3-dimethoxybenzaldehyde
- N-Methoxy-N-methylbenzamide
Uniqueness
5-Bromo-2,3-difluoro-N-methoxy-N-methylbenzamide stands out due to its unique combination of bromine, fluorine, and methoxy groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specific research applications where other similar compounds may not be as effective .
生物活性
5-Bromo-2,3-difluoro-N-methoxy-N-methylbenzamide is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C₉H₈BrF₂NO₂
- Molecular Weight : 263.06 g/mol
- Structure : The compound features a benzamide structure with bromine and difluoromethyl substituents, contributing to its distinct chemical reactivity and biological interactions.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. Notably, it has been shown to inhibit enzymes involved in critical signaling pathways:
- Enzyme Inhibition : The compound can inhibit dual specificity mitogen-activated protein kinase kinase 1 (MKK1), affecting downstream signaling pathways that are crucial for cell proliferation and survival.
- Beta-Site Amyloid Precursor Protein Cleaving Enzyme (BACE) : Research indicates that this compound may modulate the activity of BACE, an enzyme implicated in Alzheimer's disease through its role in the production of beta-amyloid peptides .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Demonstrates potential in inhibiting cancer cell growth in vitro. |
| Enzyme Inhibition | Inhibits MKK1 and BACE, influencing cell signaling and amyloid production. |
| Protein-Ligand Interactions | Engages with specific proteins, altering their functional dynamics. |
Case Studies and Research Findings
- Anticancer Properties :
- Enzyme Modulation :
-
Antimicrobial Activity :
- The antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various strains, suggesting a broad-spectrum antimicrobial potential.
属性
IUPAC Name |
5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO2/c1-13(15-2)9(14)6-3-5(10)4-7(11)8(6)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOXPSURYFJAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C(=CC(=C1)Br)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















